molecular formula C19H20N2 B2486433 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole CAS No. 1159993-16-4

3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B2486433
CAS No.: 1159993-16-4
M. Wt: 276.383
InChI Key: ZXDMXDVSDZPQES-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethylphenyl)-1H-pyrazole (CAS 1159988-53-0) is a trisubstituted pyrazole derivative of significant interest in medicinal chemistry and materials science research. With a molecular formula of C20H22N2 and a molecular weight of 290.41 g/mol, this compound belongs to a class of heterocycles known for a wide spectrum of biological activities . Pyrazole cores are recognized as potent medicinal scaffolds, and derivatives are extensively investigated for applications such as anti-inflammatory, antimicrobial, antifungal, anticancer, and anti-viral agents . The specific substitution pattern with 3,4-dimethylphenyl groups at the 3 and 5 positions of the pyrazole ring makes this compound a valuable building block for developing new pharmacologically active molecules and for studying structure-activity relationships (SAR). Researchers also explore such substituted pyrazoles in materials science, particularly as key ligands in the synthesis of functional coordination complexes and as components in the development of advanced organic semiconductors . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling. The compound is classified with GHS07 warnings and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-12-5-7-16(9-14(12)3)18-11-19(21-20-18)17-8-6-13(2)15(4)10-17/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDMXDVSDZPQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 3,5 Bis 3,4 Dimethylphenyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR are fundamental for confirming their synthesis and elucidating their structural features.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectra of 3,5-disubstituted pyrazoles, the chemical shifts of the protons provide key information. The proton on the C4 position of the pyrazole ring typically appears as a singlet in a distinct region of the spectrum. The protons of the aromatic rings and the methyl groups will also have characteristic chemical shifts influenced by their position and electronic environment. The NH proton of the pyrazole ring often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

For a representative compound, 3,5-dimethyl-1-phenyl-1H-pyrazole , the following ¹H NMR data has been reported:

Proton Chemical Shift (δ ppm) Multiplicity
CH (pyrazole ring, H4)5.90s
CH₃ (pyrazole ring, C3)2.25s
CH₃ (pyrazole ring, C5)2.25s
Aromatic H (phenyl ring)7.19-7.46m
NH (pyrazole ring)--

Note: The NH proton is often not observed or is very broad.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are characteristic, with the C3 and C5 carbons appearing at a lower field compared to the C4 carbon. The carbons of the dimethylphenyl substituents will also have distinct signals.

For 3,5-dimethyl-1-phenyl-1H-pyrazole , the reported ¹³C NMR data is as follows:

Carbon Chemical Shift (δ ppm)
C3 (pyrazole ring)148.1
C5 (pyrazole ring)139.4
C4 (pyrazole ring)106.4
C (phenyl, attached to N)138.4
C (phenyl)128.3, 126.4, 124.0
CH₃ (C3)12.9
CH₃ (C5)11.8

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning proton and carbon signals unambiguously, especially in complex molecules. A COSY spectrum would show correlations between coupled protons, for instance, between adjacent protons on the aromatic rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. While specific 2D NMR data for 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is not available, these techniques are routinely used in the characterization of such compounds to confirm their structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole derivatives, key vibrational bands include the N-H stretch of the pyrazole ring, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations of the aromatic and pyrazole rings, and various bending vibrations.

For a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole , the following characteristic IR absorption bands have been reported:

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch~3300
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=N Stretch (Pyrazole Ring)1597
C=C Stretch (Aromatic Ring)1608, 1570, 1518, 1504
C-N Stretch1334
C-H Bending854, 825, 801

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule.

For 3,5-dimethyl-1-phenyl-1H-pyrazole , the expected molecular ion peak in the mass spectrum would be at an m/z corresponding to its molecular weight.

Compound Formula Calculated Molecular Weight Observed [M+H]⁺ (m/z)
3,5-dimethyl-1-phenyl-1H-pyrazoleC₁₁H₁₂N₂172.23173

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyrazole derivatives typically exhibit strong absorption bands in the UV region. The position and intensity of these bands are influenced by the extent of conjugation and the nature of the substituents. For 3,5-diaryl pyrazoles, π → π* transitions of the aromatic systems are expected.

The UV-Vis spectrum of the parent pyrazole in ethanol (B145695) shows an absorption maximum (λ_max) at 211 nm. For substituted pyrazoles, these values are expected to shift to longer wavelengths (a bathochromic or red shift) due to the increased conjugation provided by the aromatic substituents. For instance, the UV-Vis spectrum of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone shows absorption bands centered around 301-303 nm. nih.gov

X-ray Diffraction (XRD) Analysis and Single Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and packing within the crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine key structural parameters, including bond lengths, bond angles, and torsion angles.

While a specific single-crystal structure determination for this compound has not been reported in the surveyed literature, analysis of closely related pyrazole derivatives provides significant insight into the expected structural features. For instance, the crystallographic analysis of similar 3,5-diaryl pyrazoles reveals common structural motifs, such as the planarity of the pyrazole ring and the dihedral angles formed with the appended phenyl rings. Intermolecular interactions, including hydrogen bonding involving the pyrazole N-H group and π-π stacking between aromatic rings, are frequently observed and are crucial in dictating the supramolecular architecture of these compounds in the solid state.

To illustrate the detailed information obtained from such an analysis, the crystallographic data for a related compound, 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, is presented below. This data showcases the typical parameters elucidated through single-crystal XRD.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Related Pyrazole Derivative.

Parameter Value
Empirical Formula C₂₃H₂₂N₂
Formula Weight 326.43
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.8113 (3)
b (Å) 10.6959 (5)
c (Å) 28.4455 (13)
β (°) 94.983 (4)
Volume (ų) 1761.41 (15)
Z 4
R-factor (R1) 0.043

Note: Data presented is for 3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole as a representative example.

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and bonding. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. When photons interact with a molecule, they can excite vibrational modes, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the specific vibrational frequencies of the molecule's functional groups.

An experimental Raman spectrum for this compound is not available in the reviewed literature. However, the expected characteristic Raman bands can be predicted based on its known structure and published data for analogous compounds. The key vibrational modes would originate from the pyrazole core, the two dimethylphenyl substituents, and the methyl groups.

The spectrum would be characterized by several distinct regions:

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyrazole rings are typically observed in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl (CH₃) groups would appear in the 2850–3000 cm⁻¹ range.

Ring Stretching: Aromatic C=C and C=N stretching vibrations within the pyrazole and phenyl rings are expected to produce strong to medium intensity bands in the 1400–1620 cm⁻¹ region. researchgate.net These bands are highly characteristic of the aromatic framework.

Ring Breathing Modes: The pyrazole ring itself has characteristic "breathing" modes, which are often Raman active and appear in the fingerprint region below 1000 cm⁻¹. derpharmachemica.com

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds on the rings and methyl groups occur in the fingerprint region (approx. 600–1400 cm⁻¹).

Table 2: Predicted Characteristic Raman Bands for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch Phenyl & Pyrazole Rings 3000 - 3100
Aliphatic C-H Stretch Methyl (-CH₃) Groups 2850 - 3000
Ring C=C / C=N Stretch Phenyl & Pyrazole Rings 1400 - 1620
C-H In-plane Bend Aromatic & Aliphatic 1000 - 1300

Note: These are predicted ranges based on the analysis of similar pyrazole and aromatic compounds. researchgate.netnih.govmdpi.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. For a novel synthesized compound like this compound, this analysis serves as a crucial check for purity and confirmation of the empirical formula. The experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence that the correct compound has been synthesized.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₂₀H₂₂N₂.

Table 3: Elemental Analysis Data for this compound (C₂₀H₂₂N₂).

Element Theoretical Mass % Experimental Mass % (Found)
Carbon (C) 82.72% e.g., 82.70%
Hydrogen (H) 7.64% e.g., 7.61%

Note: The "Experimental Mass % (Found)" values are hypothetical examples illustrating typical results that would confirm the compound's identity and purity.

Table of Mentioned Compounds

Compound Name
This compound

Electronic Structure and Theoretical Investigations of 3,5 Bis 3,4 Dimethylphenyl 1h Pyrazole

Quantum Mechanical Calculations

Quantum mechanical calculations are indispensable for predicting the molecular properties of heterocyclic compounds. For pyrazole (B372694) derivatives, Density Functional Theory (DFT) and ab initio methods are the most common approaches, providing deep insights into their electronic behavior.

Density Functional Theory (DFT) has become the predominant computational method for studying pyrazole derivatives due to its favorable balance of accuracy and computational cost. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these systems, often paired with Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), or the more extensive 6-311++G(d,p) to account for polarization and diffuse functions. ekb.egresearchgate.netbhu.ac.in These methods have proven effective in optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties like frontier molecular orbital energies and charge distributions for a wide range of pyrazoles and related heterocycles. researchgate.netresearchgate.netaip.org Theoretical calculations using DFT have consistently shown excellent agreement with experimental results for related compounds. researchgate.net

Analogous CompoundComputational MethodBasis SetKey Properties Studied
Pyrazolyl quinolinone derivativesDFT/B3LYP6-311++G(d,p)Electronic structure, Tautomerism, Global reactivity, NLO properties. ekb.eg
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-oneDFT/B3LYP6-311G(d,p)Geometry, Mulliken charges, MESP, HOMO/LUMO. bhu.ac.in
Phenyl tagged pyrazole-benzoxadiazole derivativesDFT/B3LYP6-31G(d,p)Geometry, HOMO/LUMO, MESP, NLO properties. researchgate.net
New pyrazole derivativesDFT/B3LYP6-311+G(d,p)Geometry optimization, Cytotoxic activity correlation. researchgate.net
3(5)-Disubstituted-1H-pyrazolesDFT/M06-2X6-311++G(d,p)Annular tautomerism, Aromaticity (NICS), Solvent effects. nih.gov

Ab initio methods, particularly the Hartree-Fock (HF) method, provide a foundational approach to solving the electronic Schrödinger equation without empirical parameters. wikipedia.orggatech.edu HF theory approximates the many-electron wavefunction as a single Slater determinant, forming the basis of molecular orbital theory. gatech.edu While often less accurate than modern DFT methods for predicting chemical reactivity due to its neglect of electron correlation, HF is crucial for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced, correlated calculations. Techniques for calculating analytic first derivatives of the Hartree-Fock energy are well-developed, enabling efficient geometry optimization. scispace.com In practice, HF calculations for pyrazole systems would typically use the same Gaussian-type basis sets as DFT studies to approximate the one-electron wave functions. wikipedia.org

Molecular Geometry Optimization and Conformational Analysis

The geometry of 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is defined by the central, planar pyrazole ring and the orientation of the two bulky dimethylphenyl substituents. The pyrazole ring itself is aromatic and thus has a flat structure. mdpi.com The primary degrees of freedom involve the rotation of the dimethylphenyl groups around the C-C single bonds connecting them to the pyrazole ring.

Computational geometry optimization, typically performed using DFT, is used to find the minimum energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate the most stable arrangement of atoms. For this molecule, the key parameters are the dihedral angles between the plane of the pyrazole ring and the planes of the two aromatic substituents. Due to steric hindrance between the ortho-hydrogens of the dimethylphenyl rings and the pyrazole ring, a perfectly coplanar arrangement is unlikely. Instead, the dimethylphenyl rings are expected to be twisted out of the plane of the pyrazole core. In analogous multi-aryl pyrazole systems, these dihedral angles typically range from 30° to 50°, balancing the competing effects of electronic conjugation (favoring planarity) and steric repulsion (favoring twisting). nih.gov

Analogous Compound/SystemDihedral Angle(s) of InterestObserved/Calculated Values
Tetra-1H-pyrazolyl-substituted benzene (B151609)Dihedral angles between pyrazole and benzene core39.68° and 46.59°. nih.gov
Tetra-1H-pyrazolyl-substituted biphenyl (B1667301)Dihedral angles between pyrazole and biphenyl core35.37° and 40.77°. nih.gov
Tetra-1H-pyrazolyl-substituted tetraphenyletheneDihedral angles between pyrazole and benzene rings3.41° to 5.93°. nih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Band Gap, Dipole Moments)

The electronic properties of a molecule are critical to understanding its reactivity, optical behavior, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting character. numberanalytics.com For this compound, the HOMO is expected to have significant electron density distributed across the π-system of both the pyrazole ring and the electron-rich dimethylphenyl substituents. The LUMO is also anticipated to be a π*-antibonding orbital distributed over the entire aromatic system.

The Band Gap , or HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a crucial indicator of molecular reactivity and stability. numberanalytics.com A small band gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations on similar diaryl pyrazole derivatives have reported HOMO-LUMO gaps in the range of 3.0 to 5.6 eV. researchgate.netresearchgate.net

PropertyTypical Values for Analogous PyrazolesSignificance
EHOMO-5.5 to -6.5 eVIndicates electron-donating ability. researchgate.net
ELUMO-2.0 to -2.5 eVIndicates electron-accepting ability. researchgate.net
Band Gap (ΔE)3.38 to 5.6 eVCorrelates with chemical reactivity and stability. researchgate.netresearchgate.net
Dipole Moment (µ)~2.5 to 5.0 DebyeGoverns polarity and intermolecular forces. bhu.ac.inresearchgate.net

Tautomeric Equilibria and Proton Transfer Dynamics within the Pyrazole Ring

A defining characteristic of N-unsubstituted (1H) pyrazoles is annular prototropic tautomerism. mdpi.commdpi.com This involves the migration of the hydrogen atom between the two adjacent nitrogen atoms of the pyrazole ring. For a symmetrically 3,5-disubstituted pyrazole like the target compound, the two resulting tautomers are identical. However, the process of proton transfer is a dynamic equilibrium.

Studies on related 3(5)-phenylpyrazoles have shown that the position of this equilibrium is highly dependent on the nature of the substituents. nih.govfu-berlin.de In solution, the tautomeric equilibrium can be influenced by solvent effects, as solvent molecules can mediate the intermolecular proton transfer. mdpi.comfu-berlin.de In the solid state, the proton transfer is often coupled with the supramolecular arrangement, with hydrogen bonds providing a clear pathway for proton migration. nih.gov The dynamics of such proton transfer events can be studied computationally by mapping the potential energy surface and locating the transition state for the transfer, often revealing a relatively low energy barrier, especially within hydrogen-bonded assemblies. chemrxiv.org

Coordination Chemistry of 3,5 Bis 3,4 Dimethylphenyl 1h Pyrazole As a Ligand

Structural Elucidation of Coordination Complexes

Crystal Engineering of Pyrazole-Based Coordination Compounds

The principles of crystal engineering, which involve the design and synthesis of solid-state structures with desired properties, are highly relevant to the coordination compounds of 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole. The structure of the resulting metal complexes and their packing in the crystalline lattice are dictated by a combination of factors, including the coordination geometry of the metal ion, the steric hindrance imposed by the bulky xylyl groups, and the non-covalent interactions that drive self-assembly.

Key intermolecular interactions that are expected to play a crucial role in the crystal engineering of coordination compounds involving this ligand include:

Hydrogen Bonding: The pyrazole (B372694) N-H group is a potent hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors such as counter-ions, solvent molecules, or even other ligands within the coordination sphere. nih.gov These interactions are highly directional and can be exploited to guide the formation of specific one-, two-, or three-dimensional networks. nih.gov

π-π Stacking: The aromatic nature of both the pyrazole ring and the two dimethylphenyl substituents provides ample opportunity for π-π stacking interactions. rsc.org These interactions, though weaker than hydrogen bonds, are significant in stabilizing the crystal packing, particularly in arranging the molecules into columns or layers. rsc.org The relative orientation of the stacked rings (e.g., face-to-face or offset) will be influenced by the steric demands of the methyl groups on the phenyl rings.

The bulky nature of the 3,4-dimethylphenyl groups is anticipated to have a profound impact on the crystal packing. It may prevent the formation of highly dense structures, potentially leading to the inclusion of solvent molecules or the formation of porous materials. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π and C-H···π interactions will ultimately determine the final supramolecular architecture.

Below is an illustrative data table showing typical crystallographic parameters for a coordination complex of a related 3,5-diarylpyrazole ligand, demonstrating the type of structural information obtained from single-crystal X-ray diffraction studies.

ParameterExemplary Value for a 3,5-diarylpyrazole Metal Complex
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.789(5)
β (°)109.34(3)
Volume (Å3)1887.1(13)
Z4

Electronic Properties and Spectroscopic Signatures in the Coordination Environment

The electronic properties of this compound are significantly influenced upon coordination to a metal center. The interaction between the ligand's orbitals and the metal's d-orbitals leads to changes in the electronic energy levels, which can be probed using various spectroscopic techniques.

Fluorescence Spectroscopy: Many pyrazole derivatives and their metal complexes are known to be luminescent. rsc.org The free this compound ligand is likely to exhibit fluorescence upon excitation at an appropriate wavelength. The emission properties, including the wavelength of maximum emission and the quantum yield, are expected to be modulated by coordination. Chelation to a metal ion can either enhance or quench the fluorescence. Enhancement is often observed due to increased rigidity of the ligand and reduced non-radiative decay pathways. Quenching can occur if the metal ion provides a pathway for non-radiative de-excitation, for example, through energy or electron transfer.

NMR Spectroscopy: Proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing the coordination of the ligand. The chemical shifts of the protons and carbons in the vicinity of the coordination site (the nitrogen atoms of the pyrazole ring) are particularly sensitive to the metal-ligand interaction. Upon coordination, a downfield shift of the pyrazole ring protons is typically observed. The N-H proton signal can provide information about hydrogen bonding interactions in solution. For paramagnetic metal complexes, the NMR signals may be significantly broadened and shifted, providing information about the magnetic properties of the complex.

The following table provides representative spectroscopic data for a hypothetical coordination complex of this compound, illustrating the expected changes upon coordination.

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Expected)
UV-Vis (λmax, nm)~270 (π-π)~285 (π-π), ~450 (LMCT)
Fluorescence (λem, nm)~380~420 (enhanced or quenched)
1H NMR (δ, ppm)~12.5 (N-H), 7.0-7.5 (Aromatic)Shifted and/or broadened signals

Supramolecular Architectures in Pyrazole-Metal Systems

The formation of supramolecular architectures is a hallmark of the coordination chemistry of pyrazole-based ligands. mdpi.com These extended structures are formed through the self-assembly of individual coordination complexes, driven by a variety of non-covalent interactions. For systems involving this compound, the interplay between coordination bonds and intermolecular forces will give rise to complex and potentially functional supramolecular assemblies.

The primary driving forces for the formation of these architectures are:

Coordination-Driven Self-Assembly: The directional nature of the coordination bonds between the pyrazole ligand and the metal centers provides the initial framework for the assembly. The choice of metal ion with its preferred coordination geometry (e.g., tetrahedral, square planar, octahedral) will dictate the fundamental shape of the building blocks.

Hydrogen-Bonding Networks: As discussed in the context of crystal engineering, the N-H group of the pyrazole is a powerful structure-directing element. nih.gov In the solid state, it can lead to the formation of chains, sheets, or three-dimensional networks through N-H···A hydrogen bonds, where A is a suitable acceptor. nih.gov

Aromatic Stacking Interactions: The large, flat surfaces of the dimethylphenyl groups are predisposed to engage in π-π stacking. rsc.org These interactions can lead to the formation of columnar structures or layered arrangements, further organizing the coordination complexes into a well-defined supramolecular entity. rsc.org The steric bulk of the methyl groups will likely lead to offset or slipped-parallel stacking arrangements.

Advanced Chemical Reactivity and Mechanistic Studies of 3,5 Bis 3,4 Dimethylphenyl 1h Pyrazole

Aromatic Substitution Reactions on the Pyrazole (B372694) Ring and Phenyl Moieties (e.g., Halogenation, Nitration, Sulfonation)

The reactivity of 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole in aromatic substitution is dictated by the electronic properties of both the pyrazole core and the appended dimethylphenyl rings. The pyrazole ring is a π-excessive heteroaromatic system, which generally favors electrophilic substitution. chim.it

The primary site for electrophilic attack on the pyrazole ring is the C4 position, which is electronically enriched and sterically accessible. chim.itresearchgate.net The presence of two electron-donating dimethylphenyl groups at the C3 and C5 positions further enhances the electron density at C4, making it highly susceptible to substitution. Conversely, these substitutions typically require the C4 position to be already substituted to occur at the C3 or C5 positions. researchgate.net

The dimethylphenyl moieties are also activated towards electrophilic substitution due to the electron-donating nature of the methyl groups and the pyrazole ring. The directing effects of these groups would likely lead to substitution at the ortho and para positions relative to the pyrazole substituent and the methyl groups.

Halogenation: Direct halogenation of pyrazoles with reagents like N-halosuccinimides (NCS, NBS, NIS) readily occurs at the C4 position under mild conditions. beilstein-archives.org For this compound, this reaction is expected to be highly regioselective, yielding the 4-halo derivative. Halogenation on the phenyl rings would require more forcing conditions or specific catalysts.

Nitration: Nitration of pyrazoles can be achieved using various nitrating agents. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. google.com Another approach is the use of nitric acid in acetic anhydride, which can lead to N-nitration followed by a thermal or acid-catalyzed rearrangement to C-nitration, primarily at the C4 position. google.com Given the activated nature of the substrate, nitration is expected to proceed efficiently. Nitration could also potentially occur on the activated dimethylphenyl rings.

Sulfonation: Sulfonation of pyrazole derivatives can be accomplished using reagents such as chlorosulfonic acid or fuming sulfuric acid. nih.gov The reaction typically introduces a sulfonic acid group at the C4 position of the pyrazole ring. The resulting sulfonic acid derivative can serve as a versatile intermediate for further functionalization.

Table 1: Expected Electrophilic Aromatic Substitution Reactions

Reaction Reagent(s) Expected Major Product(s) Reference(s)
Halogenation N-Bromosuccinimide (NBS) in DMSO 4-Bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole beilstein-archives.org
Nitration HNO₃ / H₂SO₄ 4-Nitro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole google.com
Sulfonation Chlorosulfonic acid (ClSO₃H) This compound-4-sulfonic acid nih.gov

Oxidation and Reduction Pathways

The pyrazole ring is generally stable towards oxidation due to its aromaticity. However, the substituents and the N-H group can undergo oxidative transformations.

Oxidation: The N-H proton of the pyrazole ring can be susceptible to oxidation. For instance, some pyrazol-5-amines undergo oxidative coupling to form azo compounds. nih.gov While this compound lacks the amine group, the N-H bond could potentially participate in other oxidative coupling reactions. The methyl groups on the phenyl rings could be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄), though this would likely require harsh conditions that might also degrade the pyrazole core.

Reduction: The aromatic pyrazole ring is resistant to catalytic hydrogenation under standard conditions. Reduction of the pyrazole ring to a pyrazoline or pyrazolidine (B1218672) requires more vigorous conditions or specific reducing agents. However, if substituents on the pyrazole or phenyl rings contain reducible functional groups (such as a nitro group introduced via nitration), these can be selectively reduced. For example, a 4-nitro-pyrazole derivative can be reduced to a 4-aminopyrazole. The phenyl rings can be hydrogenated under high pressure and temperature with suitable catalysts like rhodium or ruthenium.

Acid-Base Properties and Protonation/Deprotonation Behavior of the Pyrazole Nitrogen Atoms

Pyrazoles exhibit both weakly acidic and weakly basic properties. chim.it The N-H group (pyrrole-type nitrogen) is weakly acidic and can be deprotonated by a strong base to form a pyrazolide anion. The lone pair of electrons on the sp²-hybridized nitrogen atom (pyridine-type nitrogen) imparts weak basicity, allowing for protonation by a strong acid to form a pyrazolium (B1228807) cation. chim.it

The acid-base properties of this compound are influenced by the electronic effects of the substituents. The two dimethylphenyl groups are electron-donating, which increases the electron density on the pyrazole ring. This enhanced electron density is expected to increase the basicity of the pyridine-type nitrogen compared to unsubstituted pyrazole. nih.gov Conversely, the electron-donating groups would decrease the acidity of the N-H proton.

Deprotonation of the N-H proton with a strong base (e.g., NaH, BuLi) generates the corresponding pyrazolide anion. This anion is a powerful nucleophile and is often used in the synthesis of N-substituted pyrazoles and coordination complexes. Protonation at the pyridine-like nitrogen occurs in the presence of strong acids, forming a pyrazolium salt.

Studies of C-H/N-H Bond Activation and Coupling Reactions

Modern synthetic chemistry increasingly utilizes C-H and N-H bond activation to forge new bonds efficiently. For this compound, both types of activation are highly relevant for derivatization.

N-H Bond Activation: The N-H bond is the most reactive site for many coupling reactions.

N-Arylation: Palladium- or copper-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig or Ullmann coupling) are standard methods to attach an aryl group to the pyrazole nitrogen. These reactions involve the deprotonation or oxidative addition to the N-H bond.

N-Alkylation: As mentioned, deprotonation followed by reaction with an alkyl halide is a fundamental N-H functionalization.

Other Couplings: The N-H bond can also participate in couplings with various other electrophiles, such as acyl chlorides (to form N-acylpyrazoles) or isocyanates.

C-H Bond Activation: Direct C-H activation and functionalization offer an atom-economical way to modify the pyrazole or phenyl rings.

At C4 Position: The C4-H bond is the most acidic C-H bond on the pyrazole ring and is the most likely candidate for C-H activation/functionalization, for example, through directed metalation or palladium-catalyzed cross-coupling reactions.

On Phenyl Rings: The C-H bonds on the dimethylphenyl rings can also be targeted. Directed C-H activation, where the pyrazole nitrogen atoms coordinate to a metal catalyst and direct it to an ortho C-H bond on the phenyl ring, is a plausible pathway for selective functionalization.

A study on a different pyrazole derivative demonstrated that C-N bond activation could be achieved via a nitrogen-centered radical-mediated approach, indicating the diverse reactivity pathways available to the pyrazole scaffold. rsc.org

Table 2: Potential Bond Activation and Coupling Reactions

Reaction Type Bond Activated Reagent/Catalyst System (Example) Expected Product Type Reference(s)
N-Arylation N-H Aryl halide, Pd or Cu catalyst, Base 1-Aryl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole General Knowledge
C4-H Arylation C4-H Aryl halide, Pd catalyst, Ligand, Base 4-Aryl-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole General Knowledge
Oxidative Coupling N-H CuI, Oxidant (e.g., TBHP) Azo-dimer (if amine present) or other coupled products nih.gov

Applications in Advanced Materials Science and Catalysis

Development of Luminescent and Fluorescent Materials

The pyrazole (B372694) core is a well-known fluorophore, and its derivatives are extensively studied for their luminescent and fluorescent properties. These characteristics arise from the π-conjugated system of the heterocyclic ring, which can be modified by attaching various substituents to tune the photophysical properties. Generally, 3,5-diaryl-1H-pyrazoles exhibit fluorescence, and pyrazoline derivatives are recognized as effective fluorescent brightening agents. The introduction of different aryl groups can influence the emission wavelength and quantum yield. For instance, some pyrazole-based compounds are known to absorb light in the UV region and emit in the blue region of the visible spectrum.

Despite the known fluorescent properties of the broader pyrazole class, specific studies detailing the synthesis and characterization of 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole for luminescent or fluorescent applications, including data on its excitation/emission spectra or quantum yield, are not found in the reviewed literature.

Chemosensors for Metal Ion Detection and Environmental Monitoring

Pyrazole derivatives have been successfully employed as chemosensors for the detection of various metal ions. The nitrogen atoms in the pyrazole ring can act as binding sites for metal cations, and this interaction can lead to a detectable change in the compound's photophysical properties, such as a shift in the absorption or fluorescence spectrum ("turn-on" or "turn-off" sensing). This mechanism allows for the selective and sensitive detection of specific ions. For example, different pyrazole-based sensors have been developed for the detection of Al³⁺, Fe³⁺, Cr³⁺, and Cu²⁺.

While the pyrazole scaffold is a promising platform for designing chemosensors, there is no specific research available that demonstrates the use of this compound as a chemosensor for metal ion detection or for broader environmental monitoring purposes.

Catalytic Applications in Organic Transformations (e.g., Epoxidation, Photocatalysis)

The catalytic activity of pyrazole derivatives is an area of growing interest. In some cases, the pyrazole moiety can be part of a larger ligand structure that coordinates with a metal center to form a catalytically active complex. These complexes have been explored for various organic transformations. For example, metal-organic frameworks incorporating pyrazole-based linkers have been investigated as heterogeneous catalysts for reactions like olefin epoxidation.

However, the direct use of this compound itself as a catalyst in organic transformations such as epoxidation or photocatalysis has not been reported in the scientific literature. Research in this area tends to focus on pyrazole-containing metal complexes rather than the standalone organic molecule.

Utility in Chromatographic Materials and Petrochemical Industry

Regarding the petrochemical industry, while various nitrogen-containing heterocyclic compounds may find applications, there is no available information suggesting the specific use of this compound in this sector, either as a component in materials or as an additive in petrochemical processes.

Q & A

Q. Methodology :

  • ¹H-NMR : Chemical shifts (δ 6.8–7.5 ppm) for aromatic protons and δ 2.2–2.5 ppm for methyl groups confirm substitution patterns. Splitting patterns differentiate para/meta substituents .
  • ¹³C-NMR : Aromatic carbons appear at δ 120–140 ppm, while methyl carbons resonate at δ 18–22 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the pyrazole ring .

How can discrepancies between experimental spectroscopic data and computational predictions be reconciled in the structural analysis of this compound?

Methodology :
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions not modeled computationally. For example, NMR may suggest equilibrium between tautomers, while X-ray provides a static structure. Hybrid approaches—combining density functional theory (DFT) calculations with experimental data—resolve such conflicts. Iterative refinement of computational models (e.g., adjusting solvent parameters) improves alignment with observed spectra .

What design strategies improve the thermal stability and energetic performance of this compound derivatives in high-temperature applications?

Methodology :
Introducing electron-donating groups (e.g., methyl) enhances thermal stability by increasing molecular rigidity. For example, derivatives with bis(3,4-diamino-triazole) substituents exhibit decomposition temperatures (Td) up to 358°C due to extended π-conjugation and hydrogen-bonding networks . Detonation velocity (D) and sensitivity are assessed via Kamlet-Jacobs equations and standardized tests (e.g., BAM friction test). Pyrazole derivatives with D >9000 m/s and impact sensitivity (IS) >40 J are classified as heat-resistant explosives .

In coordination chemistry, how does the substitution pattern of this compound influence its ligand properties and metal complex formation?

Methodology :
The 3,4-dimethylphenyl groups impose steric hindrance, dictating ligand geometry and metal coordination. For instance, in nickel complexes, pyrazole ligands adopt a bidentate mode, with N-atoms binding to the metal center. Steric bulk reduces ligand lability, stabilizing complexes in catalytic cycles. Spectroscopic shifts in IR (νC=N) and ¹H-NMR (upfield shifts for coordinated protons) confirm binding .

What are the challenges in achieving regioselective functionalization of this compound, and how can they be methodologically addressed?

Methodology :
Steric hindrance from methyl groups complicates electrophilic substitution. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) and directing groups (e.g., –OMe) enables regioselective functionalization. Transition-metal catalysis (e.g., Pd-catalyzed C–H activation) also achieves selectivity. Monitoring reaction progress via LC-MS ensures desired product formation .

How do researchers assess the sensitivity and detonation properties of this compound-based energetic materials, and what standardized tests are employed?

Q. Methodology :

  • Impact Sensitivity (IS) : Measured via BAM drop hammer test (threshold >40 J indicates low sensitivity) .
  • Friction Sensitivity (FS) : Determined using a Julius Peters apparatus (threshold >360 N for classification as insensitive) .
  • Detonation Velocity (D) : Predicted via EXPLO5 software using crystal density and enthalpy of formation. Experimental validation employs copper cylinder compression tests .

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